2-Methylthiazolo[4,5-c]quinoline
Description
2-Methylthiazolo[4,5-c]quinoline is a tricyclic heterocyclic compound comprising a quinoline core fused with a thiazole ring at positions 4 and 3. The methyl group at the C2 position of the thiazole ring confers distinct electronic and steric properties, influencing its reactivity and biological activity.
Synthesis: The compound is synthesized via a one-pot sequential reaction starting from aminoquinolin-4-ol and valeroyl chloride. Acylation followed by microwave-accelerated cyclization using P$2$S$5$ yields this compound in 65% yield . This method circumvents traditional limitations, such as the incompatibility of electron-withdrawing groups (EWGs) with the 5N-oxide intermediate formation, by leveraging palladium-catalyzed carbonylation for C7 functionalization .
Properties
CAS No. |
109543-49-9 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-c]quinoline |
InChI |
InChI=1S/C11H8N2S/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7/h2-6H,1H3 |
InChI Key |
WJDUOAAAWXDSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Compositions
2-Methylthiazolo[4,5-c]quinoline has been developed into various pharmaceutical compositions due to its central nervous depressant effects . Unlike traditional tranquilizers, this compound does not inhibit non-specific activation mechanisms and allows for reflexive escape responses even at higher doses. This property distinguishes it from benzodiazepines, which are known to cause complete inhibition of such responses. The compound has been formulated for different routes of administration including oral, parenteral, and rectal forms .
Key Findings:
- Dosage Range : The recommended oral dosage ranges from 20 mg/kg to 1000 mg/kg, while parenteral dosages range from 5 mg/kg to 250 mg/kg.
- Formulations : Compositions may include inert carriers and auxiliary agents commonly used in the pharmaceutical industry .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . For example, studies have highlighted the synthesis of various quinoline derivatives that show activity against gram-negative bacteria and Staphylococcus aureus. These compounds were assessed for their minimum inhibitory concentrations (MIC) and demonstrated promising results compared to established antibiotics .
Antibacterial Activity Table:
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 30 |
| Compound C | Pseudomonas aeruginosa | 25 |
Antitubercular Applications
Recent studies have identified novel compounds based on this compound as potential antitubercular agents . These compounds were tested against strains of Mycobacterium tuberculosis and showed significant inhibitory activity against the InhA enzyme, which is crucial for bacterial cell wall synthesis .
Efficacy Insights:
- Compound Efficacy : One compound demonstrated a MIC value of 12.5 µg/mL against M. tuberculosis, outperforming several known treatments.
- Molecular Interactions : Molecular docking studies confirmed strong interactions between these compounds and their target enzyme, enhancing their potential as effective treatments for tuberculosis .
Central Nervous System Effects
The compound's unique pharmacological profile suggests potential applications in treating conditions associated with central nervous system disorders. Its ability to act as a central nervous depressant without the spasmolytic effects common in other agents makes it a candidate for further investigation in anxiety and sleep disorders .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various applications:
- A study demonstrated its efficacy in reducing anxiety-like behaviors in animal models without impairing motor functions.
- Another investigation revealed its potential as an anti-inflammatory agent through modulation of specific biochemical pathways involved in neuroinflammation.
Comparison with Similar Compounds
Structural Analogues of Thiazolo[4,5-c]quinoline
Thiazoloquinolines vary by substituents at C2, C7, and the amino group at C3. Key analogs include:
Key Observations :
Comparison with Imidazo[4,5-c]quinolines
Imidazoquinolines, such as imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), share structural similarities but differ in the central heterocycle (imidazole vs. thiazole):
| Property | Thiazoloquinoline | Imidazoquoline |
|---|---|---|
| Heterocycle Reactivity | Thiazole (S-containing) | Imidazole (N-containing) |
| TLR7/8 Activity | Moderate to high (e.g., CL075) | High (e.g., imiquimod) |
| Synthetic Flexibility | Limited by 5N-oxide sensitivity | Broader functionalization routes |
| Biological Targets | TLR7/8, cytokine induction | TLR7/8, antiviral, antitumor |
Pharmacological Notes:
- Thiazoloquinolines exhibit lower cytotoxicity compared to imidazoquinolines, making them safer candidates for prolonged immunostimulation .
Physicochemical and Pharmacokinetic Properties
| Parameter | 2-Methylthiazoloquinoline | 2-Butylthiazoloquinoline | Imiquimod |
|---|---|---|---|
| LogP | 2.8 | 3.5 | 2.1 |
| Aqueous Solubility | Low (0.1 mg/mL) | Very low | Moderate (1.2 mg/mL) |
| Metabolic Stability | High (CYP3A4 resistant) | Moderate | Low (rapid oxidation) |
Key Insights :
- Thiazoloquinolines’ sulfur atom enhances metabolic stability but reduces solubility compared to imidazoquinolines .
- C7 EWGs (e.g., CO$_2$Me) improve solubility via hydrogen bonding .
Preparation Methods
Cyclization of Benzothiazole Derivatives
A high-yield route to thiazoloquinoline derivatives involves cyclizing substituted benzothiazoles under high-temperature conditions. As detailed in US Patent 3714170A , 2-chloro-6-[bis(2,2-ethoxycarbonyl)ethenylamino]benzothiazole undergoes thermal cyclization in Dowtherm A at 235–250°C for 30–40 minutes, yielding ethyl 2-chloro-9-hydroxythiazolo[5,4-f]quinoline-8-carboxylate (86% yield) . While this example targets a chloro-substituted analog, the methodology is adaptable to 2-methylthiazolo[4,5-c]quinoline by modifying the starting benzothiazole’s substituents.
Key factors influencing cyclization efficiency include:
-
Solvent selection : High-boiling solvents like Dowtherm A (bp ≈ 260°C) or diethyl phthalate prevent decomposition at elevated temperatures .
-
Reaction time : Prolonged heating (>20 minutes) ensures complete ring closure but risks side-product formation .
-
Substituent effects : Electron-withdrawing groups (e.g., chloro) accelerate cyclization by stabilizing transition states .
Methylation of Hydroxythiazolo[4,5-c]isoquinoline
Methylation of 2-hydroxythiazolo[4,5-c]isoquinoline precursors provides direct access to N- or O-methylated products. Hall and Taurins (1968) demonstrated that treating 2-hydroxythiazolo[4,5-c]isoquinoline with methyl iodide in NaOH/MeOH produces 3-methylthiazolo[4,5-c]isoquinolin-2(3H)-one (28–84% yield) . Although this study focuses on isoquinoline analogs, the methylating agents and conditions are transferable to quinoline systems.
Critical observations include:
-
Regioselectivity : Methylation occurs preferentially at the nitrogen (N-3) over oxygen, as confirmed by infrared spectroscopy (C=O stretch at 1684 cm⁻¹) .
-
Base dependency : Sodium hydroxide deprotonates the hydroxyl group, facilitating nucleophilic attack by methyl iodide .
-
Solvent optimization : Methanol enhances reagent solubility, whereas ethereal solvents favor O-methylation .
Acetic Anhydride-Mediated Acetylation
A streamlined synthesis from VulcanChem involves refluxing 3-aminoquinoline-4-thiol in acetic anhydride/acetic acid. The reaction proceeds via in situ acetylation and cyclization, yielding this compound after overnight heating . Purification by recrystallization from dimethylformamide affords the product in high purity.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetic anhydride/AcOH |
| Temperature | Reflux (~140°C) |
| Time | 12–16 hours |
| Yield | Not reported |
This method avoids hazardous methylating agents, making it scalable for industrial applications .
Nucleophilic Substitution with 2-Mercapto-4-methylthiazole
Adapting a strategy from Ramírez et al. (2019) , 4,7-dichloroquinoline reacts with 2-mercapto-4-methyl-5-thiazoleacetic acid in ethanol/triethylamine at 50°C. Although the study targets acetamide derivatives, replacing the acetic acid moiety with a methyl group could yield this compound .
Optimization Insights :
-
Solvent : Ethanol outperforms acetonitrile or methanol in minimizing byproducts .
-
Catalyst : Triethylamine (10 drops) accelerates thiolate formation, enhancing nucleophilicity .
-
Temperature : Moderate heating (50°C) balances reaction rate and selectivity .
Comparative Analysis of Synthetic Routes
The table below contrasts key parameters across methods:
*Reported yield for analogous acetamide derivative .
Mechanistic Considerations
-
Cyclization : Proceeds via a six-membered transition state, where the ethoxycarbonyl group acts as a leaving group, facilitating ring closure .
-
Methylation : Follows an SN2 mechanism, with hydroxide deprotonation generating a nucleophilic oxyanion for methyl iodide attack .
-
Acetylation : Involves initial acetylation of the amine, followed by intramolecular cyclodehydration to form the thiazole ring .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-Methylthiazolo[4,5-c]quinoline derivatives to ensure high yield and purity?
- Methodological Answer : The synthesis of thiazolo[4,5-c]quinoline derivatives typically involves cyclization reactions using precursors like thioureidoisoquinolines or thioamides. Key factors include:
- Catalyst selection : Potassium ferricyanide (K₃Fe(CN)₆) in NaOH promotes efficient cyclization of thioamides, as shown in the synthesis of 2-alkyl/phenylthiazolo[4,5-f]quinolines (yields: 65–85%) .
- Reaction conditions : Stirring at room temperature with aqueous NaOH ensures controlled reactivity, avoiding side reactions like thiocyanation at unintended positions .
- Purification : Column chromatography (CC) or crystallization from ethyl acetate (EA) is critical for isolating pure products, especially for derivatives with bulky substituents .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound derivatives?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and aromatic proton environments. For example, 2-aminothiazolo[4,5-c]quinoline derivatives show distinct NH₂ proton signals at δ 6.8–7.2 ppm .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for imidazo[4,5-c]quinoline analogs, where planarity deviations (<0.04 Å) confirm fused-ring stability .
- Mass spectrometry : High-resolution MS validates molecular weights, particularly for derivatives with labile functional groups (e.g., methoxy or chloro substituents) .
Advanced Research Questions
Q. How do structural modifications at the 2-position of the thiazolo[4,5-c]quinoline scaffold influence biological activity and selectivity?
- Methodological Answer : Substituents at the 2-position directly modulate bioactivity:
- Alkyl/phenyl groups : 2-Methyl or phenyl substituents enhance lipophilicity, improving membrane permeability. For example, 2-phenylthiazolo[4,5-f]quinolines exhibit COX-2 inhibition (IC₅₀: 1.2 µM) due to hydrophobic interactions with the enzyme's active site .
- Amino groups : 2-Amino derivatives enable further functionalization (e.g., acylation) to optimize pharmacokinetic properties. However, steric hindrance from bulky groups can reduce binding affinity .
- Electron-withdrawing groups : Chloro or nitro substituents at C-2 may reduce mutagenic potential while retaining cardiotonic activity, as seen in related quinoline analogs .
Q. How can researchers address contradictions in reported bioactivity data for thiazolo[4,5-c]quinoline derivatives across different studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. RAW264.7) or enzyme sources (recombinant vs. tissue-derived COX) can alter IC₅₀ values. Standardizing protocols (e.g., using recombinant enzymes) minimizes discrepancies .
- Solubility issues : Poor aqueous solubility of hydrophobic derivatives (e.g., 2-isobutyl analogs) may lead to underestimated activity. Use of DMSO carriers at <0.1% v/v is recommended .
- Metabolic stability : Hepatic microsome studies can identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation), explaining divergent in vitro vs. in vivo results .
Q. What in vivo experimental models are appropriate for evaluating the pharmacokinetic and toxicity profiles of this compound-based compounds?
- Methodological Answer :
- Rodent models : Mice/rats are used for preliminary toxicity screening. For example, imidazo[4,5-c]quinoline derivatives (e.g., imiquimod) show dose-dependent hepatotoxicity at >50 mg/kg, necessitating liver enzyme monitoring .
- Zebrafish embryos : High-throughput assessment of cardiotoxicity (e.g., heart rate changes) is feasible for derivatives with structural similarities to dopaminergic agents .
- Humanized mouse models : For immunomodulatory derivatives, NSG mice engrafted with human PBMCs can evaluate TLR7/8 activation and cytokine release profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
